molecular formula C24H20O7S B11415221 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11415221
M. Wt: 452.5 g/mol
InChI Key: CPBGEBPKUBSBFE-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzoxathiol core linked to a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxathiol core, which can be synthesized through the cyclization of appropriate thiol and carbonyl precursors under controlled conditions. The trimethoxybenzoate moiety can be introduced via esterification reactions using 3,4,5-trimethoxybenzoic acid and suitable alcohol derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate is unique due to its combined benzoxathiol and trimethoxybenzoate structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20O7S

Molecular Weight

452.5 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H20O7S/c1-13-6-5-7-14(8-13)17-11-16(12-20-21(17)31-24(26)32-20)30-23(25)15-9-18(27-2)22(29-4)19(10-15)28-3/h5-12H,1-4H3

InChI Key

CPBGEBPKUBSBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)SC(=O)O3

Origin of Product

United States

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